molecular formula C8H9NO4 B13903096 3-Hydroxy-2-(hydroxymethyl)-5-methylpyridine-4-carboxylic acid CAS No. 279215-15-5

3-Hydroxy-2-(hydroxymethyl)-5-methylpyridine-4-carboxylic acid

Cat. No.: B13903096
CAS No.: 279215-15-5
M. Wt: 183.16 g/mol
InChI Key: RENLTDLVVBNTGY-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(hydroxymethyl)-5-methylpyridine-4-carboxylic acid is an organic compound with a pyridine ring substituted with hydroxyl, hydroxymethyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(hydroxymethyl)-5-methylpyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with formaldehyde and other reagents under controlled conditions. The reaction conditions often involve specific temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and specific solvents can also play a crucial role in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(hydroxymethyl)-5-methylpyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

3-Hydroxy-2-(hydroxymethyl)-5-methylpyridine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)-5-methylpyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Bis(hydroxymethyl)propanoic acid
  • 3-Hydroxy-2-aryl acrylate
  • Indole derivatives

Uniqueness

3-Hydroxy-2-(hydroxymethyl)-5-methylpyridine-4-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

279215-15-5

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

3-hydroxy-2-(hydroxymethyl)-5-methylpyridine-4-carboxylic acid

InChI

InChI=1S/C8H9NO4/c1-4-2-9-5(3-10)7(11)6(4)8(12)13/h2,10-11H,3H2,1H3,(H,12,13)

InChI Key

RENLTDLVVBNTGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1C(=O)O)O)CO

Origin of Product

United States

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